4-Butoxy-2H-1-benzopyran-2-one

Description

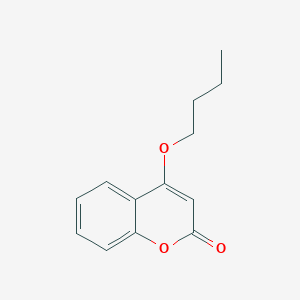

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVXIHGIBKKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504923 | |

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71386-90-8 | |

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butoxy 2h 1 Benzopyran 2 One

Established Synthetic Routes for 4-Butoxy-2H-1-benzopyran-2-one

The creation of the 4-butoxy ether linkage in 2H-1-benzopyran-2-ones is a key synthetic challenge addressed by several methodologies. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for C-4 Alkoxy Introduction

Palladium catalysis provides a versatile platform for the formation of C-O bonds, enabling the introduction of alkoxy groups, such as butoxy, at the C-4 position of the coumarin (B35378) scaffold. nih.govnih.govgoogle.comulb.ac.be These reactions often proceed under mild conditions and tolerate a range of functional groups. mdpi.combeilstein-journals.org

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, has been adapted for the synthesis of 4-alkoxy-substituted coumarins. mdpi.comlibretexts.org By employing 4-tosyloxycoumarins or 4-bromocoumarins as substrates, the butoxy group can be introduced. researchgate.net The choice of substrate can influence the regioselectivity of the reaction. researchgate.net For instance, the reaction of 4-tosyloxycoumarin with butyl vinyl ether in the presence of a palladium catalyst can lead to the formation of 4-(1-butoxyvinyl)-2H-chromen-2-one. researchgate.net In contrast, using 4-bromocoumarin as the starting material can regioselectively yield the β-isomer, (E)-4-(2-butoxyvinyl)-2H-chromen-2-one. researchgate.net

Table 1: Heck Cross-Coupling for Butoxy-Vinyl Chromenone Synthesis researchgate.netitn.pt

| Starting Material | Catalyst System | Product |

| 4-Tosyloxycoumarin | Pd(OAc)₂/DPPP | 4-(1-Butoxyvinyl)-2H-chromen-2-one |

| 4-Bromocoumarin | Pd₂(dba)₃/DPPF | (E)-4-(2-Butoxyvinyl)-2H-chromen-2-one |

DPPP: 1,3-bis(diphenylphosphino)propane, DPPF: 1,1'-bis(diphenylphosphino)ferrocene, dba: dibenzylideneacetone

The regioselectivity of the Heck reaction is a critical aspect in the synthesis of butoxy-vinyl chromenones. researchgate.netrsc.orgnih.gov As highlighted, the selection of the leaving group on the coumarin ring (tosylate vs. bromide) directs the position of the butoxy group on the vinyl substituent. researchgate.net The synthesis of (E)-4-(2-butoxyvinyl)-2H-chromen-2-one is achieved by reacting 4-bromo-2H-chromen-2-one with butyl vinyl ether, N,N-diisopropylethylamine (DIPEA), and a palladium catalyst system such as Pd₂(dba)₃ and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) in dioxane. itn.pt This reaction proceeds under a nitrogen atmosphere at 80 °C. itn.pt

Heck Cross-Coupling Utilizing Tosylates or Bromo-Coumarins as Substrates

General Benzopyranone Synthesis Methodologies with Applicability to 4-Butoxy Derivatives

While direct butoxylation at C-4 is a key strategy, general methods for constructing the core benzopyranone structure can also be adapted to produce 4-butoxy derivatives. nih.govclockss.org These methods often involve the cyclization of a phenolic precursor with a suitable three-carbon component. thieme-connect.de For instance, the base-catalyzed reaction of 2-hydroxyphenyl ketones with diethyl carbonate is a widely used method for preparing 4-hydroxy-2H-1-benzopyran-2-ones. thieme-connect.de The resulting 4-hydroxycoumarin (B602359) can then be alkylated with a butyl halide to introduce the butoxy group.

Exploitation of this compound as a Synthetic Intermediate

Beyond its synthesis, this compound serves as a valuable building block in the preparation of more complex heterocyclic systems. pharmaffiliates.com

Preparation of Regiospecific 4-O-Alkyl Tetronates

This compound is a useful precursor for the synthesis of regiospecific 4-O-alkyl tetronates. pharmaffiliates.com This transformation highlights the utility of the butoxy group as a reactive handle for further molecular elaboration.

Generation of Diene Systems for Cycloaddition Reactions

The 2H-1-benzopyran-2-one core can be strategically modified to generate reactive diene systems, which are valuable precursors for cycloaddition reactions, most notably the Diels-Alder reaction. itn.ptresearchgate.net This approach provides a powerful tool for the construction of polycyclic structures.

A key strategy involves the introduction of a vinyl group at the C4 position of the coumarin scaffold. Research has demonstrated the synthesis of 4-(1-butoxyvinyl)-2H-chromen-2-one and its isomer, (E)-4-(2-butoxyvinyl)-2H-chromen-2-one. itn.ptresearchgate.net These compounds function as reactive dienes in thermal Diels-Alder cycloaddition reactions with various electron-deficient dienophiles. itn.ptresearchgate.net

The synthesis of these dienes can be achieved through Heck cross-coupling reactions. For instance, starting from a 4-tosylcoumarin, a regioselective Heck cross-coupling can yield 4-(1-butoxyvinyl)-2H-chromen-2-one. itn.ptresearchgate.net Alternatively, using 4-bromocoumarin as the starting material with a palladium catalyst system can afford the (E)-4-(2-butoxyvinyl)-2H-chromen-2-one isomer in high yield. itn.ptresearchgate.net

These dienes exhibit good reactivity with a range of dienophiles, including dimethyl acetylenedicarboxylate, maleic anhydride, and 1,4-benzoquinone, leading to the formation of complex, polycyclic coumarin derivatives. itn.ptresearchgate.net The reaction conditions, such as temperature and solvent, can be optimized to achieve good yields and control the reaction time. itn.pt For example, cycloaddition reactions with certain dienophiles can be completed within a few hours at elevated temperatures. itn.pt

The utility of this methodology is highlighted by the synthesis of compounds like 11-butoxy-1H-naphtho[1,2-c]chromene-1,4,5-trione, which has shown potential as an inhibitor of Cdc25 phosphatase. itn.ptresearchgate.net This demonstrates the power of using this compound derivatives as building blocks for biologically active molecules.

Table 1: Diels-Alder Cycloaddition Reactions of Coumarin-Based Dienes

| Diene | Dienophile | Product | Reference |

| 4-(1-Butoxyvinyl)-2H-chromen-2-one | Dimethyl acetylenedicarboxylate | Substituted naphtho[1,2-c]chromene | itn.pt |

| 4-(1-Butoxyvinyl)-2H-chromen-2-one | Maleic anhydride | Fused polycyclic system | itn.pt |

| (E)-4-(2-Butoxyvinyl)-2H-chromen-2-one | 1,4-Benzoquinone | 1H-Naphtho[1,2-c]chromene-1,4,5-trione | itn.ptresearchgate.net |

| (E)-4-(2-Butoxyvinyl)-2H-chromen-2-one | Methyl propiolate | Regioisomeric cycloadduct | itn.pt |

Strategies for Derivatization and Further Structural Elaboration

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. These derivatization strategies can be broadly categorized into modifications of the butoxy side chain and functionalization of the benzopyranone nucleus.

Chemical Modification of the Butoxy Side Chain

The butoxy side chain at the C4 position provides a handle for introducing diverse functional groups. This can be achieved through various chemical transformations. For instance, the ether linkage can be cleaved to yield the corresponding 4-hydroxycoumarin, which can then be re-alkylated with different alkyl halides to introduce new side chains. nih.gov

Furthermore, the terminal end of the butoxy group can be functionalized. For example, derivatives of 7-hydroxycoumarin have been synthesized where the butoxy chain at the C7 position is modified to incorporate various amine-containing heterocycles like piperidine, morpholine, and imidazole (B134444). nih.gov These modifications are typically achieved by first reacting 7-hydroxycoumarin with a dibromoalkane to introduce a bromoalkoxy side chain, which is then displaced by the desired heterocycle. scispace.com Such modifications can significantly influence the biological activity of the resulting compounds.

Another approach involves the synthesis of derivatives where the butoxy group is part of a larger substituent. For example, compounds have been prepared where a 4-phenoxybutoxy group is attached to the coumarin scaffold. nih.gov This type of modification allows for the exploration of structure-activity relationships by varying the nature of the aromatic ring and the length of the alkoxy linker.

Functionalization of the Benzopyranone Nucleus

The benzopyranone nucleus itself offers several positions for substitution, allowing for the introduction of a variety of functional groups that can modulate the electronic and steric properties of the molecule. Common positions for functionalization include C3, C6, and C7.

For instance, a phenyl group can be introduced at the C3 position, leading to 3-phenylcoumarin (B1362560) derivatives. researchgate.net These compounds can be further functionalized on the phenyl ring or at other positions on the coumarin scaffold. The introduction of basic ether side chains at the C7 position of 3-phenylcoumarins has been shown to be a fruitful strategy for developing compounds with antimicrobial activity. researchgate.netresearchgate.net

The benzene (B151609) ring of the benzopyranone can also be substituted. For example, hydroxylation at the C6 and C7 positions is common in naturally occurring coumarins and serves as a starting point for further derivatization. nih.gov These hydroxyl groups can be alkylated or used in other coupling reactions to introduce a wide range of substituents.

Rational Design of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. ijpcbs.com The this compound scaffold is an attractive component for the design of such hybrid molecules due to its established biological activities and synthetic tractability.

One approach involves linking the coumarin moiety to other heterocyclic systems known for their pharmacological properties. For example, hybrid molecules incorporating coumarin and imidazole or triazole rings have been synthesized. scispace.comijpcbs.com The linkage is often achieved through an alkoxy chain, similar to the butoxy group in the parent compound.

Another strategy involves the design of coumarin-quinolone hybrids. uea.ac.uk Inspired by the bifunctional mechanism of action of natural products, these hybrids aim to target multiple biological pathways. The synthesis can involve connecting a coumarin fragment to a quinolone scaffold via a suitable linker. uea.ac.uk

The rational design of these hybrids often considers the structure-activity relationships of both parent scaffolds. For instance, a compound featuring a 7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]-4-oxobutoxy] side chain on the 2H-1-benzopyran-2-one core combines the coumarin nucleus with a pharmacophore known to interact with neurotransmitter systems. ontosight.ai This highlights the potential for creating hybrid molecules with novel and enhanced biological profiles.

Table 2: Examples of Hybrid Molecules Based on the Benzopyran-2-one Scaffold

| Hybrid Type | Linked Moiety | Linker | Potential Application | Reference |

| Coumarin-Imidazole | Imidazole | Butoxy chain | Anthelmintic | ijpcbs.com |

| Coumarin-Benzimidazole | Benzimidazole | Butoxy chain | Not specified | scispace.com |

| Coumarin-Quinolone | Ciprofloxacin | Linker arm | Antibacterial | uea.ac.uk |

| Coumarin-Piperazine | 4-(3,4-Dichlorophenyl)-piperazine | Oxobutoxy chain | Neuroactive agent | ontosight.ai |

Reactivity Profiles and Mechanistic Investigations of 4 Butoxy 2h 1 Benzopyran 2 One and Its Precursors

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.orgiitk.ac.in Precursors of 4-Butoxy-2H-1-benzopyran-2-one, specifically butoxy-vinyl-substituted chromenones, have been shown to be effective dienes in these transformations, reacting with various dienophiles to create complex, polycyclic structures. itn.ptresearchgate.net

Research has focused on two primary diene isomers derived from the 2H-1-benzopyran-2-one core: 4-(1-butoxyvinyl)-2H-chromen-2-one and (E)-4-(2-butoxyvinyl)-2H-chromen-2-one. itn.ptresearchgate.net These compounds serve as precursors in thermal Diels-Alder reactions. The synthesis of these dienes can be achieved via Heck cross-coupling reactions, with the choice of starting material (e.g., 4-tosyloxycoumarin vs. 4-bromocoumarin) directing the regioselective formation of either the α-isomer or the β-isomer, respectively. itn.pt

The reactivity of these dienes has been tested against a range of dienophiles. itn.ptresearchgate.net Studies indicate that (E)-4-(2-butoxyvinyl)-2H-chromen-2-one is generally the more reactive of the two isomers, completing cycloaddition reactions in shorter timeframes under similar thermal conditions. itn.pt For example, with most dienophiles, reactions involving this diene were complete within 4 hours, whereas reactions with 4-(1-butoxyvinyl)-2H-chromen-2-one typically required 6 hours. itn.pt This suggests that the substitution pattern on the vinyl group significantly influences the diene's electronic and steric properties, thereby affecting its reactivity in cycloaddition processes.

The Diels-Alder reaction is well-known for its stereospecificity, where the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comunacademy.comlibretexts.org In the reactions involving butoxy-vinyl-2H-chromen-2-ones, the stereochemical outcome is consistent with the established principles of cycloaddition. Investigations using nuclear magnetic resonance (NMR) techniques like COSY, HSQC, and NOESY have been crucial in elucidating the structure and stereochemistry of the resulting cycloadducts. itn.ptresearchgate.net

For reactions of 4-(1-butoxyvinyl)-2H-chromen-2-one with electron-poor dienophiles, the formation of the endo cycloadduct is observed. itn.pt Similarly, reactions with the (E)-4-(2-butoxyvinyl)-2H-chromen-2-one isomer also yield endo cycloadducts. itn.pt The initial cycloadducts can subsequently undergo elimination of butanol followed by aromatization, particularly when the reaction is carried out at higher temperatures or for longer durations, leading to the formation of fully conjugated naphtho[1,2-c]chromene systems. itn.pt

The reactivity of the butoxy-vinyl-chromenone dienes has been systematically explored with a variety of electron-poor dienophiles. itn.ptresearchgate.net This is characteristic of a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-deficient. wikipedia.org The use of dienophiles with electron-withdrawing groups enhances the reaction rate and efficiency. unacademy.com

The following table summarizes the outcomes of thermal Diels-Alder reactions between the two diene precursors and several electron-poor dienophiles. itn.pt The reactions were typically conducted in solvents like toluene (B28343) or xylene at elevated temperatures. itn.pt

| Diene Precursor | Dienophile | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|

| 4-(1-butoxyvinyl)-2H-chromen-2-one | N-Phenylmaleimide | 6 | 75 | Cycloadduct |

| (E)-4-(2-butoxyvinyl)-2H-chromen-2-one | N-Phenylmaleimide | 4 | 78 | Cycloadduct |

| 4-(1-butoxyvinyl)-2H-chromen-2-one | Maleic anhydride | 6 | 72 | Cycloadduct |

| (E)-4-(2-butoxyvinyl)-2H-chromen-2-one | Maleic anhydride | 4 | 75 | Cycloadduct |

| 4-(1-butoxyvinyl)-2H-chromen-2-one | 1,4-Benzoquinone | 6 | 65 | Aromatized Naphtho[1,2-c]chromene |

| (E)-4-(2-butoxyvinyl)-2H-chromen-2-one | 1,4-Benzoquinone | 4 | 68 | Aromatized Naphtho[1,2-c]chromene |

| (E)-4-(2-butoxyvinyl)-2H-chromen-2-one | Methyl propiolate | 12 | 60 | Aromatized Naphtho[1,2-c]chromene |

| (E)-4-(2-butoxyvinyl)-2H-chromen-2-one | 3-Butyn-2-one | 12 | 62 | Aromatized Naphtho[1,2-c]chromene |

With non-symmetric dienophiles like methyl propiolate, the reaction proceeds with high regioselectivity, affording a single regioisomeric product after aromatization. itn.pt In the case of 1,4-benzoquinone, the dienophile also acts as an oxidizing agent, facilitating the aromatization of the initial adduct. researchgate.net

Stereochemical Outcomes and Product Formation

Other Electrophilic and Nucleophilic Reactions of the Benzopyranone System

The 2H-1-benzopyran-2-one (coumarin) ring system possesses distinct sites for both electrophilic and nucleophilic attack. The reactivity of 4-hydroxycoumarin (B602359), a related precursor, is well-documented, highlighting the nucleophilic character of the C3 position. nih.govnih.gov This position can react with electrophiles such as aldehydes in aldol-type condensations. nih.gov

Kinetic and Thermodynamic Analyses of Key Reactions

While detailed quantitative kinetic and thermodynamic parameters for the reactions of this compound are not extensively reported, the outcomes of its precursor's Diels-Alder reactions provide insight into kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

The subsequent transformation of the initial cycloadducts illustrates thermodynamic control. The initial bicyclic adducts are often stable at lower temperatures. However, under prolonged heating, they can undergo a retro-Diels-Alder reaction or, more commonly in this system, eliminate butanol to form a more stable, fully aromatic naphtho[1,2-c]chromene system. itn.pt This aromatization is an energetically favorable process, driving the reaction toward the thermodynamically most stable product. Therefore, the formation of the final, planar aromatic compounds can be considered the thermodynamically controlled outcome of the reaction sequence. chim.it

Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 2h 1 Benzopyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Butoxy-2H-1-benzopyran-2-one, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzopyranone core and the aliphatic protons of the butoxy side chain.

The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8). The H-5 proton, being adjacent to the ring junction and the carbonyl group, is often shifted downfield. The vinylic proton at the C-3 position (H-3) is expected to appear as a singlet in the olefinic region of the spectrum.

The butoxy group protons exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the ether oxygen (O-CH₂), and two multiplets for the two central methylene groups (CH₂-CH₂). The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on analysis of similar coumarin (B35378) and butoxy-containing structures. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 7.9 | dd | ~8.0, 1.5 |

| H-7 | 7.5 - 7.6 | ddd | ~8.0, 7.5, 1.5 |

| H-6, H-8 | 7.2 - 7.4 | m | - |

| H-3 | 5.8 - 6.0 | s | - |

| O-CH₂ -CH₂-CH₂-CH₃ | 4.1 - 4.2 | t | ~6.5 |

| O-CH₂-CH₂ -CH₂-CH₃ | 1.8 - 1.9 | m (sextet) | ~7.0 |

| O-CH₂-CH₂-CH₂ -CH₃ | 1.5 - 1.6 | m (sextet) | ~7.5 |

| O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | t | ~7.5 |

Detailed ¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its hybridization and chemical environment. In this compound, thirteen distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone ring, typically appearing around 160-165 ppm. The carbons of the aromatic ring and the double bond (C-3, C-4, and the benzene ring carbons) resonate in the 90-160 ppm range. The C-4 carbon, being attached to the electronegative oxygen of the butoxy group, is significantly shifted downfield. The aliphatic carbons of the butoxy chain appear in the upfield region of the spectrum (10-70 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on analysis of similar 4-alkoxycoumarins and butoxybenzene. rsc.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 162.5 |

| C-4 | 165.0 |

| C-8a | 153.0 |

| C-7 | 132.0 |

| C-5 | 128.0 |

| C-6 | 124.0 |

| C-4a | 116.0 |

| C-8 | 115.0 |

| C-3 | 91.0 |

| O-CH₂ -CH₂-CH₂-CH₃ | 69.0 |

| O-CH₂-CH₂ -CH₂-CH₃ | 31.0 |

| O-CH₂-CH₂-CH₂ -CH₃ | 19.5 |

| O-CH₂-CH₂-CH₂-CH₃ | 14.0 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and between adjacent protons in the butoxy chain, confirming the -CH₂-CH₂-CH₂-CH₃ sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~69 ppm, assigning them as the O-CH₂ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include the one between the O-CH₂ protons (~4.1 ppm) and the C-4 carbon (~165.0 ppm), definitively placing the butoxy group at the C-4 position. Correlations from aromatic protons to their neighboring carbons would confirm the assignments within the benzopyranone ring system.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula from the measured mass. For this compound, the molecular formula is C₁₃H₁₄O₃. pharmaffiliates.com HRMS would be used to confirm the calculated exact mass of its molecular ion [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 219.0965 | (To be determined experimentally) |

| [M+Na]⁺ | 241.0784 | (To be determined experimentally) |

Elucidation of Fragmentation Pathways and Isotopic Patterns

In the mass spectrometer, molecules can be fragmented into smaller, characteristic pieces. Analyzing these fragments provides clues to the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation would be the cleavage of the butoxy group. This can occur in two main ways:

Loss of butene (C₄H₈): A McLafferty-type rearrangement can lead to the loss of butene, resulting in a fragment corresponding to 4-hydroxy-2H-1-benzopyran-2-one (m/z 162).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of a butyl radical (•C₄H₉), resulting in a characteristic fragment ion.

Subsequent fragmentations of the coumarin ring system can also occur, providing further structural information. Isotopic patterns, particularly the [M+1] peak arising from the natural abundance of ¹³C, would be consistent with a molecule containing 13 carbon atoms.

Table 4: Predicted Major Mass Fragments for this compound Fragmentation pathways predicted based on common fragmentation rules and analysis of similar structures.

| m/z | Proposed Fragment Identity | Proposed Loss |

| 218 | [M]⁺ (Molecular Ion) | - |

| 162 | [M - C₄H₈]⁺ | Loss of butene |

| 134 | [C₉H₆O]⁺ | Loss of butene and CO |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum is characterized by vibrations of the coumarin core and the butoxy substituent.

While specific experimental IR data for this compound is not extensively published, the expected absorption bands can be reliably predicted based on the analysis of the parent compound, 4-hydroxycoumarin (B602359), and the known characteristic frequencies of alkoxy groups. itn.ptnist.govnist.gov The key functional groups are the lactone carbonyl (C=O), the aromatic ring (C=C), the ether linkage (C-O), and the alkyl chain (C-H).

The analysis of the precursor 4-hydroxycoumarin shows characteristic bands for the lactone carbonyl group at approximately 1650-1660 cm⁻¹ and for the aromatic C=C bonds around 1530 cm⁻¹. itn.pt The presence of the butoxy group at the C4 position is expected to introduce several additional characteristic absorption bands. These include stretching vibrations for the C-H bonds of the butyl chain, typically observed in the 2850-2960 cm⁻¹ region, and the C-O-C stretching of the ether linkage.

A summary of the principal expected IR absorption bands for this compound is presented below, with data for the core structure referenced from studies on 4-hydroxycoumarin. itn.pt

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~2960-2850 | C-H Asymmetric & Symmetric Stretch | Alkyl (Butyl chain) | |

| ~1720-1700 | C=O Stretch | α,β-Unsaturated Lactone | |

| ~1610, ~1560 | C=C Stretch | Aromatic Ring | itn.pt |

| ~1270-1200 | C-O-C Asymmetric Stretch | Aryl-alkyl ether | |

| ~1150-1050 | C-O-C Symmetric Stretch | Aryl-alkyl ether |

The precise position of the lactone carbonyl (C=O) stretch in this compound is a key diagnostic feature. In related 7-alkoxycoumarin derivatives, this band appears around 1736-1740 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the benzopyranone ring system.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to crystalline forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ugr.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of a molecule. acs.org

A review of publicly available structural databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that a crystal structure for this compound has not been reported to date. nih.govbiokeanos.com While crystal structures for numerous coumarin derivatives have been determined, these often feature other substituents that would dominate the crystal packing arrangement. researchgate.net

If a suitable single crystal of this compound were to be grown and analyzed, X-ray crystallography would elucidate several key structural features:

Planarity of the Coumarin Ring: The analysis would confirm the degree of planarity of the fused benzopyran-2-one ring system.

Conformation of the Butoxy Chain: The solid-state conformation of the flexible butoxy side chain would be determined, including the torsion angles around the C-C and C-O bonds.

Intermolecular Interactions: The study would reveal the nature of the intermolecular forces governing the crystal packing, such as van der Waals forces or potential weak C-H···O hydrogen bonds, which dictate the stability and physical properties of the crystalline form.

Such data would be invaluable for computational modeling studies and for establishing structure-property relationships within the 4-alkoxycoumarin class of compounds.

Computational and Theoretical Chemistry Investigations of 4 Butoxy 2h 1 Benzopyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering deep insights into molecular behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. It is a widely used tool for predicting the properties of small to large systems due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of a compound, revealing the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties can be determined. The analysis of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), is essential. These orbitals govern the molecule's ability to donate or accept electrons, which is central to its chemical reactivity. For the 2H-1-benzopyran-2-one scaffold, DFT studies show that the distribution of electron density is key to its inherent photophysical and electrochemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to a molecule's ionization potential and indicates its electron-donating capability; a higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO value indicating a greater ability to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular reactivity and stability. A small energy gap is associated with high chemical reactivity, low kinetic stability, and molecular softness. Molecules with a small HOMO-LUMO gap are more polarizable and are generally considered more reactive than those with a large gap. This principle is often used to predict the potential of organic compounds in various applications, such as serving as corrosion inhibitors, where interaction with metal surfaces is key.

While specific DFT data for 4-Butoxy-2H-1-benzopyran-2-one is not detailed in the surveyed literature, the following table presents quantum chemical parameters calculated for other 2H-1-benzopyran-2-one derivatives, illustrating the typical values obtained in such studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative a | -6.44 | -1.98 | 4.46 |

| Derivative b | -6.82 | -2.48 | 4.34 |

| Derivative c | -6.41 | -1.82 | 4.59 |

| Derivative d | -6.37 | -2.01 | 4.36 |

| Derivative e | -6.52 | -2.03 | 4.49 |

| Derivative f | -5.75 | -1.68 | 4.07 |

| Derivative g | -6.75 | -2.68 | 4.07 |

| Derivative h | -5.44 | -1.47 | 3.97 |

| This table is for illustrative purposes and shows data for various substituted 2H-1-benzopyran-2-one derivatives to demonstrate typical computational outputs. |

Computational methods, particularly DFT, can be used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms is a common application. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations can determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value.

These predictions are valuable for assigning signals in complex experimental spectra where phenomena like overlapping signals can make interpretation difficult. For coumarin-based structures, the protons on the aromatic ring and the pyrone ring exist in distinct chemical environments, leading to a range of chemical shifts. Computational predictions can help to unambiguously assign each signal to a specific proton in the molecule's structure.

HOMO-LUMO Energy Gap Analysis and its Correlation with Reactivity

Analysis of Molecular Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of reactivity descriptors derived from DFT calculations can provide a more nuanced understanding of a molecule's chemical behavior. These are typically divided into global and local descriptors.

Global reactivity descriptors provide a single value that characterizes the reactivity of the molecule as a whole. They are calculated from the energies of the frontier orbitals, EHOMO and ELUMO.

Chemical Hardness (η) and Softness (σ) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap, making it less reactive, while a "soft" molecule has a small energy gap and is more reactive. Softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ) : This describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This global descriptor measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Compound | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Derivative a | 2.23 | 0.45 | 4.10 |

| Derivative b | 2.17 | 0.46 | 4.96 |

| Derivative c | 2.30 | 0.44 | 3.82 |

| Derivative d | 2.18 | 0.46 | 4.05 |

| Derivative e | 2.25 | 0.45 | 4.28 |

| Derivative f | 2.04 | 0.49 | 4.31 |

| Derivative g | 2.04 | 0.49 | 5.46 |

| Derivative h | 1.99 | 0.50 | 3.46 |

| This table is for illustrative purposes and shows data for various substituted 2H-1-benzopyran-2-one derivatives to demonstrate typical computational outputs. |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify which specific atoms or sites within the molecule are most reactive. The most common local descriptors are the Fukui functions, which indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed.

The Fukui functions help predict the most likely sites for different types of chemical attacks:

f+(r) : This function corresponds to an attack by a nucleophile (electron donor) and identifies the most electrophilic sites in the molecule. It is calculated from the difference in electron density between the neutral molecule and its anionic form.

f-(r) : This function relates to an attack by an electrophile (electron acceptor) and pinpoints the most nucleophilic sites. It is calculated from the density difference between the neutral and cationic forms.

f0(r) : This function is used to predict sites susceptible to radical attack.

By condensing these functions to individual atomic sites, one can obtain condensed Fukui indices. A higher value of the index on a particular atom indicates a higher reactivity for that type of attack. This site-specific information is invaluable for understanding reaction mechanisms and predicting the outcome of chemical reactions involving multifunctional molecules like this compound. For instance, analysis of related compounds shows that heteroatoms (like oxygen) and aromatic regions are often the most nucleophilic sites, making them prone to electrophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Electrostatic Potential Maps for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools in computational chemistry for analyzing the charge distribution of a molecule. They provide a visual representation of the electrostatic potential on the surface of a molecule, which is crucial for predicting how a molecule will interact with other chemical species. biointerfaceresearch.com The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule.

The resulting map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate or neutral potential. biointerfaceresearch.com

For coumarin (B35378) derivatives, MEP maps reveal the distribution of charge across the benzopyran-2-one core and its substituents. physchemres.orgphyschemres.org In the case of this compound, the carbonyl oxygen of the lactone ring is expected to be a region of high electron density (red), making it a primary site for electrophilic interactions. The hydrogen atoms of the butoxy group and the aromatic ring would likely exhibit a positive potential (blue or green), indicating their role as potential hydrogen bond donors.

Table 1: Representative Molecular Electrostatic Potential (MEP) Descriptors for a Substituted Coumarin Derivative

| Property | Description | Typical Value Range |

| Vmin (Negative Potential) | The most negative electrostatic potential, indicating the most electron-rich region (e.g., carbonyl oxygen). | -0.05 to -0.15 a.u. |

| Vmax (Positive Potential) | The most positive electrostatic potential, indicating the most electron-poor region (e.g., acidic protons). | +0.05 to +0.15 a.u. |

| ΔV (Potential Range) | The difference between Vmax and Vmin, indicating the overall polarity of the molecule. | 0.10 to 0.30 a.u. |

Note: The values in this table are representative examples based on computational studies of various substituted coumarins and are intended for illustrative purposes. Actual values for this compound would require specific theoretical calculations.

Intermolecular Interactions and Packing Modes (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions and packing modes in crystalline solids. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The Hirshfeld surface is defined as the boundary of this space. researchgate.net

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to visualize and quantify the different types of intermolecular contacts. The dnorm map highlights regions of close contact between neighboring molecules, which appear as red spots and indicate interactions such as hydrogen bonds.

While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally similar coumarin derivatives provide insight into the expected interactions. For example, in many coumarin crystal structures, H···H contacts are the most abundant, followed by O···H and C···H interactions, which often play a crucial role in stabilizing the crystal packing through weak hydrogen bonds and van der Waals forces. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Coumarin Derivative (2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate) . nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 46.7 |

| O···H / H···O | 24.2 |

| C···H / H···C | 16.7 |

| C···C | 7.6 |

| Other | 4.8 |

Note: This data is for a representative coumarin derivative and serves to illustrate the typical intermolecular contacts and their relative importance in the crystal packing of such compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of the Butoxy Group's Influence on Biological Activity and Reactivity

The butoxy substituent, an n-butoxy group (-O(CH₂)₃CH₃), significantly impacts the compound's lipophilicity, steric profile, and potential for hydrophobic interactions. Its influence is highly dependent on its placement on the benzopyranone ring and the length of the alkoxy chain.

The position of the butoxy group on the benzopyranone (or coumarin) scaffold is critical in defining the molecule's biological efficacy and target specificity. While direct comparative studies between 4-butoxy and 7-butoxy isomers of the same parent compound are not extensively detailed in the provided literature, the general principles of positional isomerism in coumarins illustrate its importance.

For instance, substitution at different positions can lead to varied biological outcomes. Research on pyrano[4,3-b] mdpi.combenzopyranone derivatives showed that a butoxy group at the C-3 position enhanced inhibitory activity against monoamine oxidase B (MAO-B). nih.gov Similarly, studies on other substituted benzopyranones indicate that the location of alkyl or alkoxy groups dictates the interaction with target enzymes. The introduction of a butoxy group at position 7 is a common strategy in the design of coumarin-based compounds, influencing properties like aggregation behavior and electrical characteristics in thin films. nih.gov The specific placement at C-4, as in the title compound, would present a unique steric and electronic environment around the lactone ring, influencing its reactivity in reactions such as Diels-Alder cycloadditions. researchgate.net

The table below summarizes the observed effects of substituent position on the activity of benzopyranone derivatives from various studies.

| Compound Class | Substituent Position | Observed Effect on Biological Activity | Reference |

| Pyrano[4,3-b] mdpi.combenzopyranones | C-3 Butoxy | Increased inhibitory activity toward MAO-B. | nih.gov |

| Coumarin-based hydroxamates | C-7 Alkoxy (two-carbon chain) | Found to be most effective for enhancing anticancer activity against MCF-7 cells. | mdpi.com |

| 7-Alkoxycoumarins | C-7 Alkoxy | Position influences photo-physical properties and aggregation behaviors. | nih.gov |

| Psoralen derivatives | C-5 Methoxy (B1213986) vs. C-5 (4-phenoxybutoxy) | Replacement of methoxy with the larger 4-phenoxybutoxy group increased potency as a Kv1.3 channel blocker over 1000-fold. | nih.gov |

The length of the alkoxy chain is a well-documented modulator of biological activity in coumarin (B35378) derivatives. An increase in chain length generally enhances lipophilicity, which can improve membrane permeability and hydrophobic interactions within a receptor's binding pocket.

Several studies have demonstrated a direct correlation between alkoxy chain length and biological efficacy.

Anticancer Activity : In a series of synthetic alkoxy-coumarin derivatives, an increase in the alkyl chain length was associated with increased anticancer activity against MCF-7 cells. mdpi.com

HDAC Inhibition : When modifying a lead coumarin-based HDAC inhibitor, replacing a methoxy group at the C-7 position with longer alkoxy chains resulted in compounds with stronger inhibitory potency. encyclopedia.pub

Physicochemical Properties : In calamitic mesogens based on coumarin derivatives, the stability of their liquid crystalline phases was shown to increase with the length of the alkoxy-chain, due to enhanced molecular association. semanticscholar.org

Conversely, there is often an optimal chain length, beyond which activity may decrease. For a series of coumarin-based hydroxamates, a two-carbon alkyl chain at the seventh position was found to be ideal for anticancer activity, with any increase in length leading to decreased efficacy. mdpi.com This suggests that while lipophilicity is important, steric hindrance or an improper fit within the target's binding site can have a negative impact.

The following table details research findings on the effect of varying alkoxy chain length.

| Compound Series | Target/Application | Finding | Reference |

| Synthetic alkoxy–coumarins | Anticancer (MCF-7 cells) | Activity increases with the increase in chain length. | mdpi.com |

| 7-Alkoxycoumarin-based hydroxamates | HDAC1 Inhibition | Alkoxy-substituted coumarins showed stronger inhibitory potency than benzyloxy-substituted analogues. | encyclopedia.pub |

| 4-Substituted-7-alkoxycoumarins | CYP2B4 and CYP2B6 Substrates | Catalytic efficiency was dependent on the alkoxy chain length and a 4-position substituent. | researchgate.net |

| Coumarin derivatives | Liquid Crystals | Mesophase stability increases with the increase of the alkoxy-chain length. | semanticscholar.org |

Positional Isomer Effects (e.g., C-4 vs. C-7 Butoxy Substitution)

Influence of Substituents on the Benzopyranone Core on Target Interactions

Aromatic substituents attached directly to the C-3 position have been found to be more favorable for certain activities than those linked through an oxygen atom. researchgate.net In a study of 3-phenylcoumarin (B1362560) derivatives, the effects of substituents on one part of the molecule were found to be dependent on the nature and position of substituents on another part of the ring system, highlighting the complexity of SAR in this class. researchgate.net For example, switching a methoxy group from the R1 to the R2 position on the coumarin ring could drastically increase or decrease inhibitory activity depending on the substitutions on the 3-phenyl ring. researchgate.net

Furthermore, the introduction of electron-withdrawing groups, such as a nitro group or halogens, can significantly alter the electronic properties of the benzopyranone system, influencing its reactivity and binding affinity. encyclopedia.pubvulcanchem.com For instance, the introduction of an electron-withdrawing group at the C-5 position of an isatin (B1672199) moiety hybridized with a coumarin was shown to significantly increase α-glucosidase inhibitory activity. encyclopedia.pub

Computational Approaches to SAR and SPR Modeling

Computational chemistry provides powerful tools for understanding and predicting the relationship between a molecule's structure and its function, saving significant time and resources in drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For benzopyranone derivatives, docking studies have been instrumental in elucidating their mechanism of action.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic or π–π stacking interactions, between the ligand and the amino acid residues in the active site of a target protein. nih.govmdpi.com For example, docking studies of pyrano[4,3-b] mdpi.combenzopyranone derivatives supported the experimental finding that C-3 butoxy substitution increased inhibitory activity toward MAO-B by showing favorable interactions within the enzyme's binding site. nih.gov In another study, the favorable orientation of a coumarin derivative within the gorge of the butyrylcholinesterase (BuChE) active site, allowing for effective π–π stacking, was used to explain its high inhibitory potency. nih.gov Such computational insights are invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity. researchgate.netnanobioletters.com

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org QSAR models are mathematical equations that relate chemical descriptors—numerical representations of a molecule's physicochemical properties—to its observed activity. frontiersin.orgnih.gov

The general workflow for a QSAR study involves:

Data Collection : Assembling a dataset of compounds with known biological activities. frontiersin.org

Descriptor Calculation : Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Development : Using statistical methods like multiple linear regression (MLR) to build a mathematical model correlating the descriptors with activity. uninsubria.it

Validation : Rigorously validating the model to ensure its predictive power. frontiersin.orguninsubria.it

Once validated, these models can be used to predict the activity of novel, untested compounds, prioritizing them for synthesis and experimental testing. frontiersin.org QSAR models have been successfully developed for various classes of benzopyranone and coumarin derivatives to predict activities ranging from enzyme inhibition to toxicity. mdpi.comnih.gov For example, a QSAR model developed for biscoumarin derivatives revealed a strong correlation between anti-α-glucosidase activity and selected molecular descriptors, which then guided the design of new compounds with significantly enhanced potency. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Conformation-Activity Relationship Studies

The C4-position butoxy group is not rigid; it possesses several rotatable single bonds (C-O, C-C) that allow it to adopt numerous conformations in space. The relative stability of these conformers and the energy barriers between them dictate the molecule's preferred shape and its ability to adapt to the topology of a biological binding site.

Research Findings on Alkoxy Chain Conformation and Activity:

Studies on various coumarin derivatives have highlighted the importance of the substituent at the C4 position for a range of biological activities. researchgate.netclockss.org While direct conformational analysis of 4-butoxy-2H-1-benzopyran-2-one is not extensively detailed in publicly available literature, valuable insights can be drawn from quantitative structure-activity relationship (QSAR) and computational studies on similar 4-alkoxycoumarins.

Research has shown that the length and bulk of the alkoxy chain at the C4 or C7 position can have a significant impact on activity. For instance, in a series of alkoxy-coumarin derivatives designed as anticancer agents, an increase in the length of the alkyl chain was found to influence the compound's activity. mdpi.com Similarly, for coumarins targeting monoamine oxidase (MAO) enzymes, the binding site appears to prefer small-sized substituents at the C4-position, suggesting that bulky or unfavorably oriented conformers could hinder binding. mdpi.com

Computational analyses, such as those involving molecular docking, can predict how different conformers interact with a target. mdpi.combohrium.com These studies often reveal that specific dihedral angles in the alkoxy chain lead to an optimal fit within a receptor's binding pocket, maximizing favorable interactions (e.g., hydrophobic or van der Waals forces) and minimizing steric clashes. For example, a study on 7-alkoxycoumarins demonstrated that lipophilicity, which is related to the alkyl chain, does not systematically correlate with the Michaelis-Menten constant (Km), suggesting that factors beyond simple partitioning, such as specific conformational orientations, are at play in the enzyme-substrate interaction. nih.gov

The concept of conformational analysis is rooted in understanding the energy differences between various spatial arrangements. libretexts.orgorganicchemistrytutor.com For a butoxy group, the key rotations are around the C(4)-O, O-C(1'), C(1')-C(2'), and C(2')-C(3') bonds. The relative energies of the resulting conformers (e.g., anti vs. gauche arrangements) determine their population at equilibrium. The most stable conformer is the one that minimizes steric strain and unfavorable electronic interactions.

A hypothetical conformational analysis involves identifying low-energy conformers and correlating their structural features with biological activity. The most active compounds are often those that can easily adopt a conformation complementary to the biological target with a low energetic penalty.

Table 1: Hypothetical Conformational Data for this compound

This table presents theoretical data from a hypothetical computational analysis to illustrate the principles of a conformation-activity relationship study. The dihedral angles define the orientation of the butoxy chain, and the relative energy indicates the stability of each conformer. The predicted binding affinity serves as a measure of biological activity.

| Conformer ID | Dihedral Angle τ1 (C3-C4-O-C1') | Dihedral Angle τ2 (C4-O-C1'-C2') | Relative Energy (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Conf-A | 178.5° (anti) | 179.2° (anti) | 0.00 | 50 |

| Conf-B | 175.3° (anti) | 65.1° (gauche) | 0.85 | 250 |

| Conf-C | 68.9° (gauche) | 177.8° (anti) | 1.50 | 800 |

| Conf-D | 70.2° (gauche) | -68.5° (gauche) | 2.10 | >1000 |

Disclaimer: The data in this table is illustrative and not derived from experimental results for this compound. It is intended to demonstrate the type of data generated in conformation-activity relationship studies.

From this hypothetical data, one could infer that the most stable conformer (Conf-A), with its extended anti-anti orientation, is also the one that binds most effectively to the target receptor, as indicated by the lowest predicted inhibition constant (Ki). The activity decreases as the conformers become less stable (higher relative energy) and adopt different shapes (gauche conformations), suggesting that the binding pocket favors a linear, extended orientation of the butoxy substituent.

Such analyses are crucial in drug design, as they guide the synthesis of new derivatives. jmicrobiol.or.krplos.org By understanding the required conformation for activity, chemists can design more rigid analogues that are "pre-organized" in the active conformation, potentially leading to compounds with enhanced potency and selectivity. mdpi.com

Future Directions and Emerging Research Avenues for 4 Butoxy 2h 1 Benzopyran 2 One Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic name reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netjmchemsci.comtandfonline.com While effective, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times. Future research for synthesizing 4-Butoxy-2H-1-benzopyran-2-one should focus on the development of more sustainable and efficient protocols.

Key areas for development include:

Green Catalysis: Employing environmentally benign catalysts, such as solid acids (e.g., molybdate (B1676688) sulfuric acid), ionic liquids, or metal nanoparticles, can improve reaction efficiency and simplify work-up procedures. mdpi.comresearchgate.netnih.gov For instance, the Pechmann condensation, a common route to 4-substituted coumarins, has been successfully catalyzed by entities like bismuth nitrate (B79036) and ceric ammonium (B1175870) nitrate (CAN). mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often increase product yields. jmchemsci.comnih.govresearchgate.net Applying these techniques to the O-alkylation of 4-hydroxycoumarin (B602359) with a butyl group could provide a rapid and efficient route to the target compound.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, safety, and scalability. This would be a significant advancement over traditional batch processing for the production of this compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Investigating enzymes for the specific O-butoxylation of a 4-hydroxycoumarin precursor could represent a highly sustainable synthetic strategy.

Table 1: Comparison of Synthetic Strategies for Coumarin Derivatives

| Method | Typical Conditions | Advantages | Disadvantages | Relevance for this compound |

|---|---|---|---|---|

| Traditional (e.g., Pechmann) | Strong acid catalyst (e.g., H₂SO₄), high temperature, long reaction time. mdpi.com | Well-established, readily available starting materials. | Harsh conditions, low atom economy, potential for side products. | Foundational method for creating the coumarin core. |

| Microwave-Assisted | Polar solvent, catalyst, microwave irradiation (minutes). nih.govresearchgate.net | Drastically reduced reaction time, often higher yields, energy efficient. | Requires specialized equipment, potential for localized overheating. | High potential for rapid synthesis and optimization. |

| Ultrasound-Assisted | Liquid medium, catalyst, ultrasonic cavitation. jmchemsci.comresearchgate.net | Enhanced reaction rates, improved mass transfer, can be performed at lower temperatures. | Requires specific equipment, efficiency can be solvent-dependent. | A green alternative to conventional heating methods. |

| Green Catalysis | Recyclable catalysts (e.g., solid acids, ionic liquids), often milder conditions. researchgate.netnih.gov | Reduced waste, catalyst reusability, improved environmental profile. | Catalyst development and cost can be a factor. | Key for developing sustainable manufacturing processes. |

Application of Advanced Analytical and Spectroscopic Techniques for in situ Monitoring

To optimize the novel synthetic routes described above, real-time monitoring of the reaction progress is essential. Process Analytical Technology (PAT) utilizes advanced analytical techniques to provide continuous insight into reaction kinetics, intermediate formation, and yield. Future work should integrate these techniques into the synthesis of this compound.

Spectroscopic methods suitable for in situ monitoring include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants (e.g., the hydroxyl group of 4-hydroxycoumarin) and the appearance of the product in real-time without the need for sampling.

NMR Spectroscopy: Process NMR can provide detailed structural information directly from the reaction vessel, allowing for the unambiguous identification of reactants, intermediates, and products, thereby elucidating the reaction mechanism.

The characterization of the final product and any novel derivatives would continue to rely on a suite of advanced techniques, including high-resolution mass spectrometry (HRMS), 1D and 2D NMR (¹H, ¹³C, COSY, HSQC), and UV-Visible spectroscopy to confirm structure and purity. researchgate.netmdpi.com

Integrated Computational and Experimental Approaches for Design and Discovery

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery of new derivatives of this compound with enhanced biological activities. nih.gov In silico studies allow for the rational design of compounds and prioritization of synthetic targets.

Future research should leverage:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific biological target. agribiop.comnih.govonlinejbs.com By docking this compound and its virtual derivatives into the active sites of various enzymes (e.g., kinases, histone deacetylases), lead candidates can be identified for synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the physicochemical properties of a series of coumarin derivatives with their biological activity. nih.govsemanticscholar.org This can provide valuable insights into the structural requirements for potency and guide the design of new analogues.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding interactions than static docking alone. nih.gov

Table 2: Application of Computational Methods in Coumarin Research

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a protein target. onlinejbs.comfrontiersin.org | Identification of promising biological targets; rational design of derivatives with improved binding. |

| 3D-QSAR | Correlates molecular structure with biological activity. nih.govsemanticscholar.org | Elucidation of key structural features (e.g., optimal length of alkoxy chain) for maximizing desired activity. |

| Molecular Dynamics | Simulates the movement of atoms to assess complex stability. nih.gov | Verification of docking results; understanding the dynamic nature of the protein-ligand interaction. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. agribiop.com | Early-stage filtering of derivatives with poor drug-like properties, reducing late-stage failures. |

Exploration of New Biological Targets and Disease Indications Based on Mechanistic Insights

Coumarins are known to interact with a wide array of biological targets, suggesting their potential in treating various diseases. researchgate.netmdpi.com While some 4-alkoxycoumarins have been investigated for anticancer and nematicidal activity, the full therapeutic potential of this compound remains largely unexplored. frontiersin.orgnih.gov

Future research should focus on screening this compound and its rationally designed derivatives against new and emerging biological targets:

Kinase Inhibition: Various coumarins have shown inhibitory activity against kinases involved in cancer and inflammation, such as MARK4, Src Kinase, and CDK9. nih.govfrontiersin.orgresearchgate.net The butoxy derivative could be tested against a broad panel of kinases to identify novel activities.

Epigenetic Targets: Histone Deacetylases (HDACs) are crucial regulators of gene expression and are validated cancer targets. agribiop.com Designing coumarin derivatives based on known HDAC inhibitor pharmacophores is a promising strategy. agribiop.com

Neurodegenerative Disease Targets: Coumarins have been explored as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAOs) and cholinesterases (ChEs). onlinejbs.commdpi.comnih.gov The lipophilic butoxy group may enhance blood-brain barrier permeability, making this scaffold particularly interesting for central nervous system targets.

Cytochrome P450 (CYP) Enzyme Modulation: Coumarins are known substrates and inhibitors of various CYP enzymes, which are central to drug metabolism and the bioactivation of procarcinogens. semanticscholar.orgmdpi.com Investigating the interaction of this compound with key CYP isoforms (e.g., CYP1A1, 1B1, 3A4) could reveal its potential as a cancer chemopreventive agent or identify potential drug-drug interactions.

Design of this compound Derivatives as Chemical Probes for Biological Systems

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for developing chemical probes to study biological processes. tandfonline.comrsc.orgnih.gov These tools can be used for bio-imaging, target identification, and quantifying enzyme activity.

Future efforts could include the design of:

Fluorescent Probes: By attaching a recognition moiety for a specific analyte (e.g., a metal ion, reactive oxygen species, or enzyme) to the this compound core, fluorescent probes with "turn-on" or "turn-off" responses can be created. rsc.orgmdpi.com The photophysical properties can be tuned by further substitution on the coumarin ring.

Activity-Based Probes (ABPs): An ABP contains a reactive group ("warhead") that covalently binds to the active site of a target enzyme. A this compound derivative could be equipped with a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group to serve as an ABP for identifying novel enzyme targets in complex biological systems. nih.govnih.gov

Probes for Bio-imaging: The lipophilicity conferred by the butoxy group could be advantageous for probes designed to cross cell membranes and visualize subcellular structures or processes, such as amyloid-β plaques in Alzheimer's disease models. acs.org

The development of such chemical tools would not only expand the utility of the this compound scaffold but also provide powerful new instruments for fundamental biological research. mskcc.orgmdpi.comrsc.org

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic benzopyran ring signals (e.g., δ 6.8–7.5 ppm for aromatic protons) and butoxy group integration (δ 0.9–1.7 ppm for CH₂/CH₃).

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups.

Cross-validate with XRD if crystalline derivatives are available .

Advanced: How can computational modeling resolve contradictions in the compound’s reactivity under varying pH conditions?

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and transition states. For example, simulate hydrolysis pathways at acidic (pH 2–4) vs. alkaline (pH 9–11) conditions to identify stable intermediates. Compare computational results with experimental kinetic data (UV-Vis monitoring of degradation rates) to reconcile discrepancies .

Advanced: How to address conflicting reports on the compound’s biological activity in cell-based assays?

Q. Methodological Answer :

- Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1–100 μM) and validate cytotoxicity thresholds via MTT assays.

- Solvent Controls : DMSO concentration should be ≤0.1% to avoid false positives.

- Replicate Design : Use triplicate technical replicates and ≥3 biological replicates.

- Pathway-Specific Inhibitors : Include controls (e.g., COX-2 inhibitors for anti-inflammatory assays) to confirm target specificity .

Basic: What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer :

Store in amber glass vials under inert gas (argon) at –20°C. Avoid moisture by using desiccants (silica gel). Monitor degradation via quarterly HPLC analysis. For solutions, use stabilizers like BHT (0.01% w/v) in aprotic solvents (e.g., DMSO) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodological Answer :

- Functional Group Modifications : Synthesize analogs with varying alkoxy chains (e.g., methoxy, propoxy) and assess bioactivity.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity.

- Crystallography : Resolve 3D structures of active vs. inactive derivatives to identify critical binding motifs .

Basic: What environmental safety protocols are required for handling this compound?

Methodological Answer :

Use fume hoods for powder handling (prevents inhalation; OSHA PEL <1 mg/m³). Spills require neutralization with 10% sodium bicarbonate, followed by adsorption (vermiculite) and disposal as hazardous waste. Avoid aqueous release; ecological toxicity data are lacking, necessitating precaution .

Advanced: How to troubleshoot inconsistencies in chromatographic quantification of the compound?

Q. Methodological Answer :

- Column Selection : Use C18 columns with end-capping to reduce tailing from polar impurities.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 70:30 to 85:15) and add 0.1% formic acid for ionization.

- Internal Standards : Deuterated analogs (e.g., 4-Butoxy-d₄-2H-1-benzopyran-2-one) correct for matrix effects in LC-MS .

Advanced: What in vivo models are appropriate for studying the compound’s pharmacokinetics?

Q. Methodological Answer :

- Rodent Models : Administer orally (10 mg/kg) and collect plasma at intervals (0.5–24 hr) for LC-MS/MS analysis.

- Metabolite ID : Use microsomal incubation (CYP450 enzymes) with HR-MS/MS to detect hydroxylated or glucuronidated metabolites.

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound quantifies organ-specific accumulation .

Basic: How to design interdisciplinary studies combining synthetic chemistry and bioactivity analysis?

Methodological Answer :

Adopt a iterative workflow:

Synthesis : Prioritize scalable routes (e.g., microwave-assisted reactions).

In Silico Screening : Dock compounds into target proteins (e.g., COX-2) using AutoDock Vina.

Validation : Test top candidates in enzyme inhibition assays (e.g., fluorometric COX-2 kits).

Data Integration : Use cheminformatics tools (e.g., KNIME) to link structural features with activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.